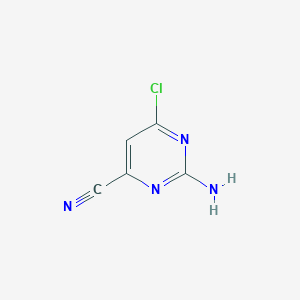

2-Amino-6-chloropyrimidine-4-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. Its significance is profoundly demonstrated by its central role in nature. The pyrimidine scaffold is the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of the nucleic acids DNA and RNA. This biological role underscores the inherent ability of pyrimidine derivatives to interact with biomolecular systems.

Beyond their role in genetics, pyrimidine derivatives, both natural and synthetic, exhibit an extensive range of biological and pharmacological activities. This has led to the pyrimidine ring being classified as a "privileged scaffold" in medicinal chemistry. Its structural versatility allows for functionalization at multiple positions, enabling the fine-tuning of chemical properties and biological effects. Consequently, the pyrimidine motif is found in a multitude of FDA-approved drugs with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

Overview of Nitrile-Substituted Pyrimidine Derivatives in Chemical Research

The incorporation of a nitrile (cyano, -C≡N) group onto a pyrimidine ring creates a class of compounds with unique and valuable properties for chemical research. The nitrile group is strongly electron-withdrawing, which significantly alters the electronic distribution within the pyrimidine ring. nih.gov This electronic modulation can enhance the reactivity of the scaffold towards nucleophilic aromatic substitution, a key reaction in the synthesis of complex derivatives. wikipedia.org

In medicinal chemistry, the nitrile group is a versatile functional moiety. It can act as a hydrogen bond acceptor and is often used as a bioisostere for carbonyl or hydroxyl groups. nih.gov More recently, heteroaromatic nitriles have gained attention as "warheads" for covalent inhibitors, where the electrophilic carbon atom of the nitrile can form a covalent bond with a nucleophilic residue (like cysteine) in a target enzyme. nih.gov This strategy can lead to drugs with increased potency and duration of action.

A prime example of the research application of this compound class is the development of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, which have been identified as potent and selective antagonists for the A₁ adenosine (B11128) receptor. nih.gov In this context, the nitrile group is a key part of the pharmacophore responsible for the desired biological activity. Furthermore, pyrimidine carbonitriles serve as valuable synthetic intermediates that can be converted into other functional groups, such as aldehydes or amides, providing access to a wider range of derivatives. researchgate.netresearchgate.net

Historical Context and Evolution of 2-Aminopyrimidine (B69317) Research

The systematic study of pyrimidines began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, and the name "pyrimidin" was proposed by Pinner in 1885. wikipedia.org The parent, unsubstituted pyrimidine was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Research into specific derivatives soon followed, with a notable synthesis of 2-aminopyrimidine itself being reported in 1945 by Price and Moos. acs.org Early research focused on the fundamental synthesis and reactivity of these compounds. However, the discovery of the pyrimidine core in nucleic acids and its prevalence in other biologically active molecules spurred intense investigation into its derivatives.

In recent decades, the 2-aminopyrimidine moiety has been recognized as a vital pharmacophore—a molecular feature responsible for a drug's biological activity. researchgate.net This has led to an explosion of research into its synthesis and application. The 2-amino group provides a key hydrogen bond donor/acceptor site that facilitates binding to biological targets. researchgate.net Today, 2-aminopyrimidine derivatives are integral to modern drug discovery, serving as starting materials and core structures for a vast array of therapeutic agents, including advanced anticancer drugs. nih.govijpsjournal.com This evolution from a simple heterocyclic curiosity to a cornerstone of pharmaceutical research highlights the enduring importance of the 2-aminopyrimidine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZBDTXIXMTLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 Amino 6 Chloropyrimidine 4 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by both the ring nitrogens and additional electron-withdrawing groups, and which bear a suitable leaving group.

Regioselectivity and Site-Specific Reactivity at Chloro-Substituted Positions (C-6)

In 2-amino-6-chloropyrimidine-4-carbonitrile, the chlorine atom at the C-6 position is the primary site for nucleophilic attack. The reactivity of this position is significantly enhanced by several factors:

Activation by Ring Nitrogens: The C-6 position is para to the N-1 nitrogen and ortho to the N-3 nitrogen. Both nitrogens exert a strong electron-withdrawing inductive effect (-I) and a resonance effect (-R), which delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the substitution.

Activation by the Carbonitrile Group: The carbonitrile (-CN) group at the C-4 position is a powerful electron-withdrawing group. It further activates the C-6 position towards nucleophilic attack by stabilizing the anionic intermediate through resonance.

Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.

Given that the C-6 position is the sole site bearing a good leaving group and is strongly activated electronically, SNAr reactions on this substrate proceed with exceptional regioselectivity, exclusively yielding 6-substituted products.

Influence of Amino and Carbonitrile Groups on SNAr Reactivity

Amino Group (C-2): The amino group is an electron-donating group through resonance (+R effect). It increases electron density on the pyrimidine ring, which generally deactivates the ring towards nucleophilic attack. However, its deactivating influence is largely overcome by the powerful activating effects of the ring nitrogens and the C-4 carbonitrile group.

Carbonitrile Group (C-4): The carbonitrile group is a strong electron-withdrawing group (-I and -R effects). Its presence is crucial for the high reactivity of the C-6 chloro position. It significantly lowers the electron density of the pyrimidine ring and provides substantial resonance stabilization for the negatively charged intermediate formed during the SNAr reaction.

The net result is that the C-6 chloro substituent is highly labile and can be readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates, often under mild reaction conditions.

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| Amine | Aniline (B41778) | Ethanol, reflux | 2-Amino-6-(phenylamino)pyrimidine-4-carbonitrile |

| Alkoxide | Sodium methoxide | Methanol, room temperature | 2-Amino-6-methoxypyrimidine-4-carbonitrile |

| Thiolate | Sodium thiophenoxide | DMF, 80 °C | 2-Amino-6-(phenylthio)pyrimidine-4-carbonitrile |

| Hydrazine | Hydrazine hydrate | Ethanol, reflux | 2-Amino-6-hydrazinylpyrimidine-4-carbonitrile |

Reactions Involving the Carbonitrile Group at C-4

The carbonitrile moiety at the C-4 position is a versatile functional group that can undergo various chemical transformations to introduce further molecular diversity.

Hydrolysis and Other Transformations of the Nitrile Moiety

The nitrile group can be hydrolyzed under either acidic or basic conditions. quora.comlibretexts.orgchemistrysteps.com This reaction typically proceeds via an intermediate amide, which can sometimes be isolated.

Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl or H₂SO₄) leads to the formation of 2-amino-6-chloropyrimidine-4-carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) initially forms the carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid. chemistrysteps.com Under controlled conditions, the reaction can sometimes be stopped at the amide stage, yielding 2-amino-6-chloropyrimidine-4-carboxamide.

Beyond hydrolysis, the nitrile group can participate in other reactions, such as reduction to an aminomethyl group using reducing agents like lithium aluminum hydride, or addition of organometallic reagents.

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | aq. HCl, heat | 2-Amino-6-chloropyrimidine-4-carboxylic acid |

| Base Hydrolysis (partial) | aq. NaOH, H₂O₂, controlled temp. | 2-Amino-6-chloropyrimidine-4-carboxamide |

| Reduction | LiAlH₄, THF | (2-Amino-6-chloropyrimidin-4-yl)methanamine |

Chemical Modifications and Derivatizations at the Amino Group (C-2)

The exocyclic amino group at the C-2 position behaves as a typical nucleophile and can be readily derivatized through acylation, alkylation, and related reactions.

Acylation of 2-aminopyrimidines with acid chlorides in the presence of a base like triethylamine (B128534) can sometimes lead to N,N-diacylated products. semanticscholar.org However, careful control of reaction conditions can favor the formation of the desired N-monoacylated derivative. For instance, reacting this compound with benzoyl chloride could yield N-(6-chloro-4-cyanopyrimidin-2-yl)benzamide.

Reductive alkylation is another common transformation. This can be achieved by treating the aminopyrimidine with an aldehyde or ketone in the presence of a reducing agent, such as formic acid (Leuckart-Wallach reaction) or sodium borohydride (B1222165). researchgate.net This method allows for the synthesis of secondary and tertiary amines at the C-2 position.

Cyclization and Annulation Reactions of this compound

The arrangement of the amino group at C-2 and the carbonitrile group at C-4 provides an ortho-amino-nitrile-like system, which is a classic precursor for the synthesis of fused heterocyclic rings. This structural motif is particularly useful for constructing pyrimido[4,5-d]pyrimidine (B13093195) systems, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.netnih.govresearchgate.net

A common strategy involves the reaction of the aminocarbonitrile with a one-carbon electrophile, which forms the bridge to complete the second pyrimidine ring. For example, heating this compound with reagents like formamide (B127407) or triethyl orthoformate can lead to the formation of 4-amino-6-chloropyrimido[4,5-d]pyrimidine. mdpi.comnih.gov The resulting fused system retains the chloro substituent, which can be used for subsequent SNAr reactions to introduce further diversity.

Furthermore, intramolecular cyclization is also possible. If the C-6 chloro position is first substituted with a nucleophile containing a reactive group, this group can then react with either the C-2 amino or C-4 carbonitrile group to form a new fused ring. For instance, substitution with aminoethanol could potentially lead to an intramolecular cyclization to form a tricyclic system. nih.gov

| Reagent | Reaction Type | Fused Product Core |

|---|---|---|

| Triethyl orthoformate, then NH₃ | Annulation | Pyrimido[4,5-d]pyrimidine |

| Formamide | Annulation | Pyrimido[4,5-d]pyrimidine |

| Urea | Annulation | Pyrimido[4,5-d]pyrimidinone |

| Carbon disulfide | Annulation | Pyrimido[4,5-d]pyrimidinethione |

Oxidation and Reduction Chemistry Pertaining to the this compound Scaffold

The chemical reactivity of the this compound scaffold is characterized by the interplay of its constituent functional groups: the pyrimidine ring, the amino group, the chloro substituent, and the carbonitrile moiety. While specific studies on the oxidation and reduction of this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of related pyrimidine derivatives.

Oxidation Chemistry

The oxidation of this compound can potentially occur at the pyrimidine ring nitrogens or the exocyclic amino group.

N-Oxidation of the Pyrimidine Ring:

The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically by peroxy acids, to form N-oxides. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the ring. In substituted pyrimidines, N-oxidation often occurs at the nitrogen atom positioned para to a strong electron-donating group. cdnsciencepub.com For 2-aminopyrimidine (B69317) derivatives, N-oxidation is a known transformation. cdnsciencepub.comresearchgate.net

In the case of this compound, the 2-amino group is a strong electron-donating group, while the 6-chloro and 4-carbonitrile groups are electron-withdrawing. This electronic arrangement would likely direct the N-oxidation to the N-1 position, which is para to the amino group. The oxidation is typically carried out using reagents like m-chloroperoxybenzoic acid (mCPBA) or peracetic acid. cdnsciencepub.com

| Reactant | Oxidizing Agent | Potential Product | Reference |

| This compound | m-CPBA or Peracetic Acid | 2-Amino-6-chloro-4-cyanopyrimidine 1-oxide | cdnsciencepub.com |

Oxidation of the Amino Group:

While direct oxidation of the exocyclic amino group on the pyrimidine ring is less commonly reported compared to N-oxidation, it remains a potential reaction pathway. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, though such reactions may be accompanied by side reactions and potential degradation of the pyrimidine ring.

Reduction Chemistry

The this compound scaffold offers multiple sites for reduction: the chloro substituent, the pyrimidine ring, and the carbonitrile group. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Hydrodechlorination:

The removal of the chlorine atom at the 6-position is a feasible and often desirable transformation. Catalytic hydrogenation is a common method for the hydrodechlorination of chloropyrimidines. oregonstate.edugoogle.com This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. oregonstate.edu The process involves the cleavage of the C-Cl bond and its replacement with a C-H bond.

| Reactant | Reducing Agent/Catalyst | Potential Product | Reference |

| This compound | H₂, Pd/C | 2-Amino-4-cyanopyrimidine | oregonstate.edu |

Reduction of the Pyrimidine Ring:

The pyrimidine ring itself can undergo reduction, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The aromaticity of the pyrimidine ring makes it somewhat resistant to reduction, but this can be overcome with stronger reducing agents or under specific catalytic conditions. The presence of electron-withdrawing groups, such as the carbonitrile group, can facilitate the reduction of the pyrimidine ring. researchgate.net

Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) have been shown to reduce substituted pyrimidines. researchgate.netresearchgate.netrsc.org The regioselectivity of the reduction can be influenced by the substituents present on the ring.

| Reactant | Reducing Agent | Potential Product(s) | Reference |

| This compound | NaBH₄ or LiAlH₄ | Dihydro- or Tetrahydro-2-amino-6-chloropyrimidine-4-carbonitrile derivatives | researchgate.netresearchgate.netrsc.org |

Reduction of the Carbonitrile Group:

The carbonitrile group at the 4-position is susceptible to reduction to a primary amine (aminomethyl group). Catalytic hydrogenation is a standard method for this transformation, often employing catalysts such as Raney nickel or cobalt-based catalysts. nih.gov This reaction provides a pathway to introduce a basic aminomethyl functionality, which can be valuable for further synthetic modifications or for modulating the biological activity of the molecule.

| Reactant | Reducing Agent/Catalyst | Potential Product | Reference |

| This compound | H₂, Raney Ni or Co catalyst | 2-Amino-4-(aminomethyl)-6-chloropyrimidine | nih.gov |

The selective reduction of one functional group in the presence of others is a key challenge and opportunity in the chemistry of this compound. By carefully selecting the reducing agent and reaction conditions, it is possible to target the chloro, nitrile, or pyrimidine ring selectively, thus providing access to a diverse range of derivatives.

Derivatization Strategies and Analogue Synthesis of 2 Amino 6 Chloropyrimidine 4 Carbonitrile

Elucidation of Substitution Patterns and Resulting Structural Diversity

The reactivity of the chlorine atom at the C6 position of the pyrimidine (B1678525) ring makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, leading to significant structural diversity. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the carbonitrile group, facilitates the displacement of the chloro group by various nucleophiles.

Studies on related 2-amino-4,6-dichloropyrimidine (B145751) systems have shown that reactions with amines, under solvent-free conditions in the presence of triethylamine (B128534), can lead to the selective substitution of one or both chlorine atoms. nih.gov While direct examples on the 4-carbonitrile analogue are not extensively detailed in the provided search results, the general reactivity pattern of chloropyrimidines suggests that similar substitutions with amines, alcohols, and thiols would be feasible, yielding a library of 2-amino-6-substituted-pyrimidine-4-carbonitriles. The specific reaction conditions, such as temperature and the nature of the base, would likely influence the efficiency of the substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatization

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the pyrimidine core is no exception to this synthetic strategy. The presence of the chloro substituent on the 2-Amino-6-chloropyrimidine-4-carbonitrile scaffold makes it an ideal candidate for such transformations.

Suzuki Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a widely used method for the formation of aryl-aryl or aryl-heteroaryl bonds. While specific examples for this compound are not explicitly detailed in the provided search results, the general applicability of Suzuki coupling to chloropyrimidines is well-established. For instance, palladium catalysts have been successfully employed for the cross-coupling of 2,4-dichloropyridines, which share electronic similarities with the target pyrimidine. nih.gov It is anticipated that this compound would readily participate in Suzuki coupling reactions with various aryl and heteroaryl boronic acids or esters in the presence of a suitable palladium catalyst and base. This would provide a straightforward route to a diverse range of 2-amino-6-arylpyrimidine-4-carbonitrile derivatives.

Table 1: Representative Suzuki Cross-Coupling Reactions on Chloropyrimidine Scaffolds

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Amino-6-phenylpyrimidine-4-carbonitrile (Predicted) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 2-Amino-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile (Predicted) |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-Amino-6-(3-pyridyl)pyrimidine-4-carbonitrile (Predicted) |

Sonogashira Cross-Coupling Methods

The Sonogashira cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The chloro group at the C6 position of this compound is a suitable handle for this transformation, enabling the introduction of various alkynyl moieties. This would lead to the synthesis of 2-amino-6-alkynylpyrimidine-4-carbonitrile derivatives, which are valuable intermediates for further chemical modifications.

Functional Group Interconversions on the this compound Scaffold

The functional groups present on the this compound core, namely the amino and carbonitrile groups, offer further opportunities for derivatization through various interconversion reactions.

The amino group can potentially undergo a range of reactions, including acylation, alkylation, and diazotization followed by substitution, to introduce further diversity. The carbonitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. For example, the synthesis of pyrimidine-5-carboxamide derivatives from the corresponding carbonitriles has been reported, typically involving treatment with concentrated sulfuric acid. ias.ac.in

Design and Synthesis of Hybrid Pyrimidine Structures Incorporating the Carbonitrile Moiety

The this compound scaffold can serve as a key component in the design and synthesis of hybrid molecules, where the pyrimidine ring is fused or linked to other heterocyclic systems. The presence of multiple reactive sites allows for the construction of complex molecular architectures with potential applications in various fields of chemistry. For instance, the amino group and a substituent introduced at the C6 position can be designed to participate in intramolecular cyclization reactions, leading to the formation of fused pyrimidine systems such as pyrido[2,3-d]pyrimidines. nih.govrsc.org The carbonitrile group can also be a key player in such cyclization strategies. The synthesis of thieno[2,3-d]pyrimidines, for example, has been achieved through reactions involving 2-aminothiophene-3-carbonitrile (B183302) derivatives. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Chloropyrimidine 4 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. In derivatives of 2-aminopyrimidine (B69317), the protons of the amino group (-NH₂) typically appear as a broad singlet. For example, in a series of 2-amino-4-(substituted piperazin-1-yl)pyrimidine derivatives, the amino protons resonate as a broad singlet around 5.94-6.03 ppm. The pyrimidine (B1678525) ring protons also exhibit characteristic signals. For instance, the proton at the C-5 position of the pyrimidine ring in some derivatives is observed as a singlet or as part of an AB quartet system, with chemical shifts appearing in the aromatic region.

Table 1: Representative ¹H NMR Data for 2-Aminopyrimidine Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | CDCl₃ | 5.94 (s br) | -NH₂ |

| 5.99 (AB quartet, J = 5.6 Hz) | H-5 of pyrimidine | ||

| 7.73 (AB quartet, J = 6.0 Hz) | H-6 of pyrimidine | ||

| 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine | CDCl₃ | 6.02 (s) | -NH₂ |

| 6.05 (AB quartet, J = 6.0 Hz) | H-5 of pyrimidine | ||

| 7.77 (AB quartet, J = 5.6 Hz) | H-6 of pyrimidine |

This table is interactive and can be sorted by column.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. For 2-Amino-6-chloropyrimidine-4-carbonitrile derivatives, the carbon atom of the nitrile group (-C≡N) is expected to produce a signal in the range of 115-125 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical shifts influenced by the attached substituents (amino, chloro, and nitrile groups). For example, in 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, the pyrimidine ring carbons appear at δ 93.53, 157.28, 162.80, and 163.45 ppm.

Table 2: Representative ¹³C NMR Data for 2-Aminopyrimidine Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ) in ppm |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | CDCl₃ | 43.57, 46.24, 54.77, 93.53, 157.28, 162.80, 163.45 |

| 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine | CDCl₃ | 43.34, 48.14, 93.56, 110.75, 118.04, 131.99, 150.50, 157.42, 162.72, 163.47 |

This table is interactive and can be sorted by column.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound derivatives will exhibit characteristic absorption bands. The nitrile group (-C≡N) stretching vibration is typically observed as a sharp, medium-intensity peak around 2200-2260 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) usually appear as two bands in the region of 3300-3500 cm⁻¹. The pyrimidine ring is characterized by C=N and C=C aromatic stretching vibrations between 1400 and 1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 2-Aminopyrimidine Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 |

| Aromatic Ring | C=N / C=C Stretch | 1400 - 1650 |

| C-H Aliphatic | C-H Stretch | 2835 - 2868 |

This table is interactive and can be sorted by column.

For instance, studies on various 2-amino-4-chloro-pyrimidine derivatives show characteristic IR bands for the amino group around 3480 cm⁻¹ and for aromatic C=N and C=C stretching in the 1546-1651 cm⁻¹ range.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound. Using techniques like Electron Ionization (EI), the mass spectrum of a 2-aminopyrimidine derivative will show a molecular ion peak (M⁺) that corresponds to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a clear indicator of the presence of a chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₅H₃ClN₄, by comparing the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the calculated percentages from the proposed empirical formula to validate the compound's composition. For derivatives of 2-amino-4-chloro-pyrimidine, researchers report both the calculated and experimentally found percentages. For example, for 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine (C₁₄H₁₆BrN₅), the calculated values were C, 50.26%; H, 4.78%; N, 20.94%, which were in close agreement with the found values of C, 49.28%; H, 4.71%; N, 20.45%.

Table 4: Example of Elemental Analysis Data for a 2-Aminopyrimidine Derivative

| Compound | Formula | Analysis | %C | %H | %N |

| 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine | C₁₄H₁₆FN₅ | Calculated | 61.49 | 5.85 | 25.61 |

| Found | 58.66 | 5.67 | 24.61 |

This table is interactive and can be sorted by column.

Computational Chemistry Studies on 2 Amino 6 Chloropyrimidine 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a method of choice for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2-Amino-6-chloropyrimidine-4-carbonitrile, this analysis would be performed using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). analis.com.mynih.gov The outcome of this calculation would be a set of precise data including bond lengths, bond angles, and dihedral angles that define the molecule's shape. This optimized geometry is crucial as it serves as the foundation for all subsequent property calculations. nih.gov

Electronic structure analysis would further describe the distribution of electrons within the optimized molecular framework, providing insights into its chemical nature.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net For this compound, this analysis would calculate the frequencies of its fundamental vibrational modes. Each calculated frequency could be assigned to specific molecular motions, such as the stretching of the C≡N (nitrile) group, N-H bonds in the amino group, C-Cl bond, and various vibrations within the pyrimidine (B1678525) ring. researchgate.netnih.gov Comparing these theoretical spectra with experimentally obtained data allows for a detailed confirmation of the compound's structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap generally implies high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, calculating the energies of these orbitals would help predict its stability and potential reaction sites. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. researchgate.netresearchgate.net This analysis provides detailed information about charge distribution, intramolecular and intermolecular interactions, and the stability arising from hyperconjugative effects (charge delocalization from filled donor orbitals to empty acceptor orbitals). researchgate.net For this compound, NBO analysis would quantify the charge on each atom (Mulliken or NBO charges), revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. analis.com.my

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (focused on theoretical binding modes)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For this compound, docking studies would involve computationally placing the molecule into the active site of a specific biological target. The simulation would explore various possible binding poses and score them based on factors like binding energy, which estimates the strength of the interaction. The results would reveal the theoretical binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the receptor's active site. nih.gov Such studies are crucial for predicting the compound's potential biological activity and guiding the design of more potent derivatives. nih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling (focused on chemical or physical parameters)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to build mathematical models correlating the chemical structure of compounds with their physical, chemical, or biological properties. These models are developed by finding a statistical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured property.

While no specific QSPR models for this compound have been reported, such a study would involve a dataset of related compounds. The goal would be to develop a predictive model for a specific chemical or physical parameter, such as solubility, melting point, or chromatographic retention time. By calculating a set of molecular descriptors for this compound, a validated QSPR model could then predict its properties even without direct experimental measurement.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping out the intricate details of chemical reactions. nih.govjocpr.commdpi.com By calculating the energies of reactants, transition states, and products, researchers can construct a comprehensive energy profile for a given reaction pathway. This allows for the identification of the most energetically favorable route and the rate-determining step. nih.gov

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. mdpi.comchemrxiv.org Computational models can elucidate the mechanism of such reactions by:

Mapping the Reaction Coordinate: The progress of the reaction, from reactants to products, can be visualized along a reaction coordinate. This helps in understanding the structural changes that occur during the reaction.

Identifying Transition States: The transition state is the highest energy point along the reaction pathway and is crucial for determining the reaction rate. Computational methods can determine the geometry and energy of the transition state.

Calculating Activation Energies: The energy barrier that must be overcome for the reaction to proceed, known as the activation energy, can be calculated. A lower activation energy implies a faster reaction.

Investigating Solvent Effects: The surrounding solvent can significantly influence reaction rates and mechanisms. Computational models can incorporate solvent effects to provide a more realistic picture of the reaction in solution. jocpr.com

For instance, a theoretical investigation into a related pyrimidine system explored the mechanism of a multicomponent reaction, breaking it down into steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such an approach could be applied to understand the reactivity of this compound in complex reaction sequences.

A hypothetical energy profile for an SNAr reaction of this compound with an amine could be computationally determined, providing insights into the formation of the Meisenheimer complex intermediate and the subsequent departure of the chloride ion. chemrxiv.org

Table 1: Illustrative Data from a Hypothetical DFT Study on an SNAr Reaction

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State 1 | +15.2 |

| Energy of Intermediate | -5.8 |

| Energy of Transition State 2 | +12.5 |

| Energy of Products | -20.1 |

| Overall Reaction Energy | -20.1 |

| Activation Energy | +15.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies.

In Silico Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In the realm of drug discovery and development, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico models provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govnih.govresearchgate.net For this compound, various computational tools and servers can be employed to estimate its ADME profile. nih.govresearchgate.net

These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or physicochemical properties. researchgate.netresearchgate.net

Key ADME parameters that can be predicted in silico include:

Absorption:

Gastrointestinal (GI) Absorption: Predictions can indicate whether a compound is likely to be well-absorbed from the gut. nih.govresearchgate.net

Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system. nih.govresearchgate.net

Distribution:

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood can affect its availability to reach the target site.

Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues.

Metabolism:

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP enzymes is important to avoid drug-drug interactions.

Excretion:

Renal Clearance: The rate at which a drug is cleared from the body by the kidneys can be estimated.

Studies on other pyrimidine derivatives have successfully used online tools like SwissADME and pkCSM to predict these properties. nih.govresearchgate.net For example, a study on a series of 2-amino-4-chloro-pyrimidine derivatives reported high GI absorption and a bioavailability score of 0.55 for all derivatives. nih.govresearchgate.net

Table 2: Illustrative Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| Lipinski's Rule of Five Violations | 0 |

| Bioavailability Score | 0.55 |

| CYP2D6 Inhibitor | No |

| AMES Toxicity | No |

Note: The data in this table is illustrative and based on typical predictions for similar pyrimidine structures. Actual values would require specific in silico modeling for this compound.

By leveraging these computational approaches, researchers can gain a comprehensive understanding of the chemical reactivity and potential pharmacokinetic profile of this compound, thereby accelerating its potential development in various chemical and pharmaceutical applications.

Advanced Analytical and Methodological Approaches in Pyrimidine Carbonitrile Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental tools in the synthesis and analysis of pyrimidine (B1678525) derivatives. They are routinely employed to monitor the progress of chemical reactions and to determine the purity of the final products.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. The purity of synthesized compounds can be initially assessed by observing the number of spots under UV irradiation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of pyrimidine carbonitrile research, HPLC methods are developed to provide high-resolution separation of the main compound from any impurities or starting materials. google.com For instance, specific HPLC-UV methods have been established for purity determination of related pyrimidine intermediates, such as 2,4-diamino-6-hydroxypyrimidine (B22253), a precursor in the synthesis of chloro-substituted pyrimidines. google.com These methods detail specific conditions, including the choice of chromatographic column, mobile phase composition, flow rate, and detection wavelength, to ensure accurate quantification. google.com The development of such methods is crucial for quality control in the production of pyrimidine-based compounds. google.com

| Parameter | Method 1: Analysis of 4-Amino-2-chloropyridine sielc.com | Method 2: Purity of 2,4-diamino-6-hydroxypyrimidine google.com | Method 3: Analysis of Aminopyridines helixchrom.com |

| Chromatographic Column | Primesep 100, 4.6 x 150 mm, 5 µm | YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm | Coresep 100 Core-shell mixed-mode |

| Mobile Phase | Acetonitrile, Water, Sulfuric Acid | Aqueous Phase: 20mM Potassium Dihydrogen Phosphate (B84403); Organic Phase: Methanol | Acetonitrile, Water, Formic Acid |

| Elution Mode | Isocratic | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 200 nm | UV at 200 nm and 210 nm | UV, ELSD, CAD, RI, MS |

| Column Temperature | Not Specified | 45 °C | Not Specified |

In Situ Reaction Monitoring Techniques

Understanding the mechanistic details of pyrimidine synthesis is critical for optimizing reaction conditions and improving yields. In situ reaction monitoring techniques allow researchers to observe the chemical transformation as it happens, providing valuable insights into reaction kinetics and the formation of transient intermediates. nih.gov

Real-time, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for this purpose. acs.org Techniques such as ultrafast 2D NMR can be used to analyze complex organic reactions without the need for isotopic labeling of substrates. nih.gov In the synthesis of alkylpyrimidines, researchers have collected thousands of 2D NMR data sets over the course of a reaction to identify and confirm the structure of previously postulated intermediates. nih.govacs.org By monitoring specific spectral regions, it is possible to track the temporal evolution of reactants, intermediates, and final products. acs.org This approach provides detailed structural and dynamic information that is often inaccessible through conventional offline analysis. nih.gov

| Technique | Application | Monitored Spectral Windows (¹H / ¹³C) | Key Findings |

| Ultrafast 2D NMR (UF-HSQC) | Monitoring the synthesis of alkylpyrimidines from ketones and triflic anhydride (B1165640) in acetonitrile. nih.govacs.org | Aliphatic: 1.54–2.87 ppm / 23.7–33.7 ppm | Confirmation of postulated intermediates and discovery of previously undetected ones. nih.gov |

| Olefinic: 5.17–6.50 ppm / 106.0–116.0 ppm | Elucidation of structural information and kinetics of the reaction process. nih.gov | ||

| Aromatic/Pyrimidinic: 7.49–8.81 ppm / 112.40–122.40 ppm | Dynamic analysis of a complex organic reaction in real-time. nih.gov |

X-Ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov The pattern of the diffraction spots yields information about the crystal's internal symmetry and the size of its repeating unit (the unit cell). The intensities of these spots are used to calculate an electron density map, from which the molecular structure can be determined. nih.gov The crystal structures of numerous pyrimidine derivatives have been characterized using this method, providing unambiguous proof of their chemical structure and insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net

| Compound | 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile researchgate.net | 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate researchgate.net |

| Chemical Formula | C₂₀H₁₂Cl₂N₂O | C₁₀H₂₀N₆O₅ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P -1 | P -1 |

| a (Å) | 7.7131 (3) | 6.8770 (14) |

| b (Å) | 8.8579 (3) | 10.486 (2) |

| c (Å) | 12.6696 (4) | 11.320 (2) |

| α (°) ** | 73.445 (2) | Not Specified |

| β (°) | 87.590 (2) | Not Specified |

| γ (°) | 82.620 (2) | Not Specified |

| Volume (ų) ** | 822.84 (5) | 778.9 (3) |

| Z | 2 | 2 |

Future Directions and Research Opportunities in 2 Amino 6 Chloropyrimidine 4 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 2-Amino-6-chloropyrimidine-4-carbonitrile and its derivatives is a paramount objective for future research. Current synthetic strategies, while effective, often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and complex purification procedures. The development of novel and sustainable methodologies will be crucial for the broader accessibility and application of this compound.

Future research should focus on the implementation of green chemistry principles. This includes the exploration of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for various pyrimidine (B1678525) derivatives. rsc.org The use of alternative energy sources, such as ultrasound, could also be investigated to promote more efficient and environmentally friendly reactions.

Furthermore, the development of one-pot, multi-component reactions represents a promising avenue for the streamlined synthesis of complex molecules derived from this compound. orientjchem.org These approaches offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. The exploration of novel catalytic systems, including biocatalysts and reusable solid-supported catalysts, will be instrumental in advancing the sustainability of synthetic protocols.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. | Optimization of reaction parameters, solvent-free conditions. |

| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. | Design of novel reaction cascades, exploration of new reactant combinations. |

| Green Catalysis | Use of renewable resources, milder reaction conditions, catalyst recyclability. | Development of biocatalytic routes, application of heterogeneous catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design of continuous flow processes for the synthesis and derivatization. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique electronic and steric properties of this compound offer a rich landscape for the discovery of novel chemical transformations. While the chloro and amino groups are known to participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, a deeper understanding of the interplay between the functional groups could unveil unprecedented reactivity.

Future investigations should aim to explore the untapped potential of this molecule in various reaction classes. For instance, the pyrimidine ring can act as a diene or dienophile in cycloaddition reactions, such as the Diels-Alder reaction, offering pathways to complex fused heterocyclic systems. The activation of the pyrimidine ring could lead to novel ring-opening and ring-transformation reactions, providing access to diverse molecular scaffolds.

Moreover, the application of modern synthetic techniques, such as photoredox catalysis and electrosynthesis, could unlock new reaction pathways that are not accessible through traditional thermal methods. The cyano group also presents opportunities for a variety of transformations, including hydrolysis, reduction, and cycloadditions, further expanding the synthetic utility of this building block. A systematic study of the regioselectivity of these transformations will be crucial for the controlled synthesis of new derivatives.

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

The integration of advanced computational modeling techniques will be instrumental in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Future research should leverage computational tools to predict the regioselectivity and stereoselectivity of various reactions, thereby guiding experimental design and minimizing trial-and-error approaches. For example, modeling the transition states of competing reaction pathways in nucleophilic aromatic substitution or cross-coupling reactions can help in selecting the optimal reaction conditions to favor a desired product.

Furthermore, computational studies can be employed to design novel catalysts that are specifically tailored for transformations involving this compound. By understanding the intricate details of catalyst-substrate interactions at the molecular level, it is possible to develop more efficient and selective catalytic systems. The in silico prediction of reaction outcomes will not only save time and resources but also contribute to a more fundamental understanding of the underlying reaction mechanisms.

| Computational Method | Application in Predicting Reactivity and Selectivity |

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), charge distribution, and reaction energetics to predict reactive sites and reaction barriers. |

| Transition State Theory | Locating and characterizing transition states to understand the mechanism and predict the selectivity of chemical reactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions with solvents and catalysts to provide insights into reaction dynamics. |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Developing models to correlate molecular structure with chemical reactivity and selectivity, aiding in the design of new derivatives with desired properties. |

Applications in Materials Chemistry and Advanced Chemical Technologies

The inherent structural features of this compound make it a promising building block for the synthesis of novel functional materials and for applications in advanced chemical technologies. The presence of multiple reactive sites allows for its incorporation into polymeric structures and supramolecular assemblies.

A significant area for future research lies in the use of this compound as a monomer or cross-linking agent in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The nitrogen-rich pyrimidine core can impart desirable properties to these materials, such as gas sorption capabilities and catalytic activity. The ability to functionalize the pyrimidine ring post-synthesis offers a pathway to tailor the chemical and physical properties of these materials for specific applications.

Furthermore, the unique electronic properties of pyrimidine derivatives suggest their potential use as precursors for organic electronic materials. By strategically modifying the this compound scaffold through cross-coupling reactions to introduce extended π-conjugated systems, it may be possible to develop novel materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The exploration of its role as a key intermediate in the synthesis of functional dyes and pigments also represents a promising research direction.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-6-chloropyrimidine-4-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of chlorinated precursors with nitrile-containing reagents. For example, chlorination of pyrimidine intermediates using POCl₃ or PCl₅ under reflux conditions (60–80°C, 6–12 hrs) is a standard method . Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine to chlorinating agent), solvent selection (dry DMF or acetonitrile), and temperature control to minimize side products like dechlorinated derivatives . Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC.

Q. How can purity and structural integrity of this compound be validated post-synthesis?

Key methods include:

- Melting point analysis : Compare observed values (e.g., ~252°C) with literature data .

- Spectroscopic characterization :

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon signals (δ ~115 ppm) .

- IR : Confirm C≡N stretching (~2200 cm⁻¹) and NH₂ bands (~3350 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 169 [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .

- Dispose of waste via licensed chemical treatment facilities to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can model electron density distribution, identifying reactive sites. For example, the C-6 chlorine atom shows high electrophilicity (Mulliken charge: ~−0.3), making it prone to substitution. Solvent effects (e.g., polar aprotic vs. protic) on transition states can be analyzed using Gaussian or ORCA software . Experimental validation involves synthesizing derivatives (e.g., 6-amino analogues) and comparing kinetics .

Q. What strategies resolve contradictory spectral data (e.g., unexpected ¹³C NMR shifts) for this compound?

Contradictions may arise from tautomerism or solvent interactions. Strategies include:

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., amine vs. imine forms) by observing signal splitting at low temperatures .

- Crystallography : Use SHELXL for single-crystal X-ray diffraction to confirm bond lengths/angles and validate NMR assignments .

- Cross-referencing : Compare with structurally analogous compounds (e.g., 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, δC 115.2 for CN) .

Q. How can reaction byproducts (e.g., dechlorinated impurities) be systematically identified and quantified?

- LC-MS/MS : Detect trace impurities using reverse-phase C18 columns (acetonitrile/water gradient) and monitor m/z 153 (M-Cl+H)⁺ .

- Isolation via column chromatography : Separate byproducts using silica gel (hexane/ethyl acetate 3:1) and characterize via melting point and elemental analysis .

- Mechanistic studies : Perform kinetic isotope effects (KIE) to determine if dechlorination occurs via SN1/SN2 pathways .

Methodological Guidance

Designing a crystallization protocol for this compound to obtain high-quality single crystals:

- Solvent selection : Use mixed solvents (e.g., ethanol/water 7:3) to balance solubility and slow evaporation .

- Temperature gradient : Cool from 50°C to 4°C over 48 hrs to promote nucleation .

- Seed crystals : Introduce microcrystals from prior batches to control polymorphism .

Analyzing regioselectivity in functionalization reactions (e.g., why substitutions occur at C-6 vs. C-4):

- Hammett plots : Correlate substituent σ values with reaction rates to assess electronic effects .

- Steric maps : Generate 3D models (Mercury Software) to visualize steric hindrance at C-4 due to the bulky nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.